molecular formula C10H16Cl2N2O B2702628 1-Piperidin-4-ylpyridin-2-one;dihydrochloride CAS No. 2361645-66-9

1-Piperidin-4-ylpyridin-2-one;dihydrochloride

Cat. No.: B2702628
CAS No.: 2361645-66-9
M. Wt: 251.15
InChI Key: GABKKGYCEHJYHO-UHFFFAOYSA-N
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Description

1-Piperidin-4-ylpyridin-2-one;dihydrochloride is a chemical compound that has garnered significant attention in various fields of research due to its diverse biological activities and potential therapeutic applications. This compound is part of the piperidine and pyridine family, which are known for their significant roles in medicinal, synthetic, and bio-organic chemistry .

Preparation Methods

The synthesis of 1-Piperidin-4-ylpyridin-2-one;dihydrochloride involves several steps, including cyclization and reduction reactions. One common method involves the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for the preparation of various piperidine derivatives.

Chemical Reactions Analysis

1-Piperidin-4-ylpyridin-2-one;dihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the conversion of the compound into its oxidized form using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Scientific Research Applications

1-Piperidin-4-ylpyridin-2-one;dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of various pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1-Piperidin-4-ylpyridin-2-one;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the inhibition of certain enzymes or receptors, leading to changes in cellular processes. For example, some derivatives of this compound have been shown to inhibit serotonin reuptake, making them potential candidates for antidepressant drugs .

Comparison with Similar Compounds

1-Piperidin-4-ylpyridin-2-one;dihydrochloride can be compared with other similar compounds, such as:

    1-(pyridin-2-yl)piperidin-4-one: This compound shares a similar structure but differs in its functional groups and biological activities.

    Piperidine derivatives: These compounds have a piperidine ring and exhibit diverse biological activities, including antimicrobial and anticancer properties.

Properties

IUPAC Name

1-piperidin-4-ylpyridin-2-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.2ClH/c13-10-3-1-2-8-12(10)9-4-6-11-7-5-9;;/h1-3,8-9,11H,4-7H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GABKKGYCEHJYHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C=CC=CC2=O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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